2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds or elements, including the products formed and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research involving analogs similar to "2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide" focuses on spectroscopic analysis and quantum mechanical studies. These compounds have been synthesized and evaluated for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their light harvesting efficiency and free energy of electron injection make them suitable for photovoltaic applications. Additionally, the non-linear optical (NLO) activity of these compounds has been investigated, showing significant second-order hyperpolarizability values. Molecular docking studies have also been conducted to understand their binding interactions with biological targets like Cyclooxygenase 1 (COX1), indicating potential bioactive properties (Y. Mary et al., 2020).
Potential Pesticide Applications
Several derivatives closely related to the specified compound have been characterized by X-ray powder diffraction and are identified as potential pesticides. Their structural elucidation contributes to the development of new agrochemical products (E. Olszewska et al., 2008). This research extends to other N-derivatives of similar compounds, highlighting their importance in the design of compounds with pesticidal properties.
Antimicrobial and Anticancer Potential
A series of derivatives incorporating elements of the compound has been synthesized and tested for antimicrobial and anticancer activities. These studies provide insights into the chemical's potential for medical application, especially in designing drugs with targeted biological effects. Molecular docking studies complement these findings by predicting the efficacy of these compounds in binding to cancer-related targets, offering a pathway for developing new anticancer drugs (S. Mehta et al., 2019).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other potential hazards.
Future Directions
This involves speculation or educated predictions on the potential future uses or studies of the compound based on its known properties and activities.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-fluoro-9-oxoxanthen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO4/c22-12-4-7-14(8-5-12)27-11-19(25)24-13-6-9-15-18(10-13)28-21-16(20(15)26)2-1-3-17(21)23/h1-10H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGWBWZBHVWODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
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